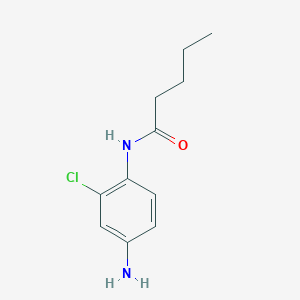

N-(4-amino-2-chlorophenyl)pentanamide

Description

Contextualization within Amide Chemistry and Substituted Anilines

The amide bond is one of the most prevalent functional groups in chemistry and biology, forming the backbone of proteins and appearing in a vast array of pharmaceuticals and polymers. The synthesis of amides is a cornerstone of organic chemistry, with continuous research dedicated to developing more efficient, sustainable, and selective methods for their formation. Recent advancements have moved beyond traditional coupling reagents to include catalytic processes that offer improved atom economy. chemicalbook.comresearchgate.net

Simultaneously, substituted anilines are a critical class of intermediates in chemical synthesis. ca.gov Aniline (B41778) and its derivatives are precursors to dyes, agrochemicals, and materials. ca.gov The nature and position of substituents on the aniline ring dictate the molecule's electronic properties and reactivity. The presence of both an activating amino group and a deactivating, ortho-directing chloro group on the same ring, as seen in the 4-amino-2-chloroaniline portion of the target molecule, presents a nuanced chemical profile for further functionalization. The synthesis of specifically substituted anilines, particularly those with less common substitution patterns, is an active area of research. nih.govacs.org

N-(4-amino-2-chlorophenyl)pentanamide thus embodies a confluence of these two areas. It is an N-aryl amide, a subclass that is widespread in synthetic intermediates and functional products. mdpi.com The synthesis of such compounds typically involves the acylation of an aniline derivative, in this case, 4-amino-2-chloroaniline, with a suitable acylating agent like pentanoyl chloride or pentanoic anhydride.

Significance as a Synthetic Target and Intermediate in Complex Molecule Synthesis

The primary significance of this compound in advanced organic chemistry lies in its potential as a versatile synthetic intermediate. While detailed studies focusing solely on this compound are not abundant in scientific literature, its structure suggests it is a valuable building block for creating more elaborate molecules. The hydrochloride salt of this compound is available from commercial suppliers as a research chemical, indicating its use in laboratory-scale synthesis.

The molecule possesses several reactive sites that can be selectively addressed:

The Primary Aromatic Amino Group (-NH2): This group can undergo a variety of transformations, including diazotization to form a diazonium salt, which can then be converted into numerous other functional groups (e.g., -OH, -CN, -X via Sandmeyer reactions). It can also be alkylated, acylated, or used in coupling reactions.

The Chlorine Atom (-Cl): As an aryl halide, the chlorine atom can participate in transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig amination), allowing for the formation of new carbon-carbon or carbon-heteroatom bonds.

The Amide Linkage (-NHCO-): While generally stable, the amide bond can be hydrolyzed under acidic or basic conditions. The N-H bond of the amide can also be deprotonated and functionalized.

A common synthetic route to this type of compound involves the acylation of a precursor like 4-amino-2-chloroaniline. Research on related structures, such as N-(4-amino-2-chlorophenyl)-5-chloro-2-hydroxybenzamide analogues, demonstrates the utility of the N-(4-amino-2-chlorophenyl) scaffold in building complex molecules. nih.govacs.org In these syntheses, the core amine is typically coupled with a carboxylic acid derivative to form the final amide product.

Overview of Current Research Trajectories in Non-Biological Chemical Applications

Specific research focusing on the non-biological chemical applications of this compound is limited. However, the broader class of compounds to which it belongs—substituted phenylenediamines—has established roles in materials science. Phenylenediamine derivatives are widely used as antioxidants and antiozonants in the rubber industry to prevent degradation and extend the lifespan of materials. ca.govca.gov The substitution pattern on the aromatic ring is crucial for tuning the antioxidant properties and compatibility with the polymer matrix.

Furthermore, the presence of multiple functional groups that can engage in polymerization or act as ligands for metal complexes makes compounds like this compound potential candidates for the development of novel polymers or coordination compounds. The amino and amide groups can serve as hydrogen bond donors and acceptors, potentially imparting specific self-assembly properties useful in supramolecular chemistry and crystal engineering. The reactivity of the aryl chloride in cross-coupling reactions also opens avenues for its incorporation into conjugated organic materials relevant to electronics. chemicalbook.com While these applications are speculative for this specific molecule, they represent active research areas for structurally related substituted anilines and amides.

Data Tables

Physicochemical Properties of this compound Hydrochloride

| Property | Value |

|---|---|

| CAS Number | 1269379-17-0 ca.govca.govresearchgate.net |

| Molecular Formula | C11H16Cl2N2O ca.gov |

| Molecular Weight | 263.16 g/mol ca.gov |

| IUPAC Name | This compound;hydrochloride researchgate.net |

| SMILES String | CCCCC(=O)Nc1ccc(cc1Cl)N.Cl chemicalbook.com |

| Physical Form | Solid researchgate.net |

| Purity | Typically ≥95% (as a research chemical) chemicalbook.comresearchgate.net |

Structural Features and Potential Reactivity of this compound

| Functional Group | Position | Potential Chemical Transformations |

|---|---|---|

| Secondary Amide | Exocyclic | Hydrolysis, Reduction to amine, N-Alkylation |

| Primary Aromatic Amine | C4-position | Diazotization, Acylation, Alkylation, Sulfonylation |

| Aryl Halide (Chloride) | C2-position | Nucleophilic Aromatic Substitution, Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig) |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N-(4-amino-2-chlorophenyl)pentanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15ClN2O/c1-2-3-4-11(15)14-10-6-5-8(13)7-9(10)12/h5-7H,2-4,13H2,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDFLBWDNLUKAIL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(=O)NC1=C(C=C(C=C1)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30401309 | |

| Record name | N-(4-amino-2-chlorophenyl)pentanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30401309 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59690-86-7 | |

| Record name | N-(4-amino-2-chlorophenyl)pentanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30401309 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Derivatization Strategies of N 4 Amino 2 Chlorophenyl Pentanamide

Transformations Involving the Amino Group

The primary amino group on the phenyl ring is a key functional group that dictates much of the molecule's reactivity, serving as a nucleophilic center and a site for numerous derivatizations.

Oxidation Reactions to Nitro Derivatives

The conversion of the primary amino group in N-(4-amino-2-chlorophenyl)pentanamide to a nitro group is a foundational transformation. While direct oxidation of aromatic amines can sometimes be achieved, a more common and controlled synthetic strategy involves the preparation of the corresponding nitro compound, N-(2-chloro-4-nitrophenyl)pentanamide, from nitro-substituted precursors. This approach avoids potential side reactions and degradation of the starting material that can occur with strong oxidizing agents.

A prevalent method for synthesizing N-(2-chloro-4-nitrophenyl)pentanamide involves the acylation of a nitroaniline derivative. wjpsonline.com Specifically, p-nitroaniline is reacted with 5-chlorovaleryl chloride. wjpsonline.comjustia.com This reaction is typically performed in a suitable solvent such as tetrahydrofuran (B95107) (THF) in the presence of a base like anhydrous potassium carbonate to neutralize the hydrochloric acid byproduct. wjpsonline.com The reaction conditions are carefully controlled, often starting at a reduced temperature (0-5 °C) during the addition of the acyl chloride, followed by a period of stirring at room temperature to ensure the reaction goes to completion. wjpsonline.com

Table 1: Synthesis of N-(2-chloro-4-nitrophenyl)pentanamide

| Reactants | Reagents/Solvents | Key Conditions | Product | Reference(s) |

|---|---|---|---|---|

| p-Nitroaniline, 5-Chlorovaleryl chloride | Tetrahydrofuran (THF), Potassium carbonate | Cool to 0-5 °C, then raise to 25-30 °C | 5-Chloro-N-(4-nitrophenyl)pentanamide | wjpsonline.com |

Reduction Reactions to Corresponding Amines

The reduction of the nitro group in N-(2-chloro-4-nitrophenyl)pentanamide is a critical step to generate the target amine, this compound. This transformation is fundamental in synthetic pathways where the nitro group serves as a precursor to the amine functionality.

Several effective methods exist for this reduction. Catalytic hydrogenation is a widely used technique, employing hydrogen gas in the presence of a metal catalyst, most commonly palladium on carbon (Pd/C). researchgate.net This reaction is typically carried out in a solvent like ethanol (B145695). researchgate.net Another robust method involves chemical reduction using hydrazine (B178648) hydrate (B1144303) in the presence of a catalyst such as Raney nickel. arkat-usa.org This reaction is often performed in a mixture of ethanol and water at elevated temperatures (e.g., 60-65°C). arkat-usa.org Other reducing systems, such as hydroiodic acid (HI) with hypophosphorous acid (H3PO2) or iron in the presence of hydrochloric acid (the Béchamp reaction), are also known to be effective for converting aromatic nitro compounds to amines. nih.gov

Table 2: Reduction of Nitro Group to Amine

| Starting Material | Reagents/Catalyst | Solvent | Conditions | Product | Reference(s) |

|---|---|---|---|---|---|

| N-(2-chloro-4-nitrophenyl) derivatives | H₂, Pd/C | Ethanol | Room Temperature | N-(4-amino-2-chlorophenyl) derivatives | researchgate.net |

| 3-morpholino-1-(4-nitrophenyl)-5,6-dihydropyridin-2(1H)-one | Hydrazine hydrate, Raney Ni | Ethanol/Water | 60–65° C | 1-(4-aminophenyl)-3-morpholino-5,6-dihydropyridin-2(1H)-one | arkat-usa.org |

| Aromatic Nitro Compounds | SnCl₂·2H₂O | Ethanol | 70 °C | Aromatic Amines | researchgate.net |

Electrophilic Substitution Reactions on the Phenyl Ring

The phenyl ring of this compound is subject to electrophilic substitution, with the regiochemical outcome directed by the existing substituents: the amino group, the chloro atom, and the pentanamide (B147674) group.

Amino Group (-NH₂): This is a strongly activating, ortho-, para-directing group due to its ability to donate electron density to the ring through resonance.

Chloro Group (-Cl): This is a deactivating, ortho-, para-directing group. It withdraws electron density inductively but can donate via resonance.

Amide Group (-NHCOR): The N-pentanamide group is a moderately deactivating, ortho-, para-directing group.

The positions on the ring are influenced as follows: The position ortho to the amino group is already substituted with a chlorine atom, and the para position holds the amide linkage. The powerful activating effect of the amino group strongly directs incoming electrophiles to its available ortho position (C5). The chloro and amide groups also influence the ring's reactivity, but the amino group's effect is generally dominant in electrophilic aromatic substitution. Therefore, electrophilic attack is most likely to occur at the C5 position, which is ortho to the activating amino group and meta to the deactivating chloro group.

Derivatization for Novel Chemical Entities

The primary amino group is a versatile handle for synthesizing a wide array of novel chemical entities through various reactions.

Imine Formation: The nucleophilic primary amine can react with aldehydes or ketones in a reversible, acid-catalyzed process to form imines (Schiff bases). libretexts.orgmasterorganicchemistry.com The reaction proceeds through the initial formation of a carbinolamine intermediate, which then dehydrates to yield the C=N double bond of the imine. libretexts.orgmasterorganicchemistry.com This reaction allows for the introduction of a wide variety of substituents onto the nitrogen atom, depending on the carbonyl compound used.

Urea (B33335) Formation: The amino group of this compound can react with isocyanates (R-N=C=O) to form substituted ureas. researchgate.net This reaction is typically carried out in a dry, inert solvent. The nitrogen atom of the amine acts as a nucleophile, attacking the electrophilic carbon of the isocyanate to form a stable urea linkage. nih.gov This method is a straightforward way to create derivatives with potential biological activity.

Additional Amide Formation: The primary amine can undergo further acylation to form a diamide (B1670390) derivative. This is typically achieved by reacting this compound with an acylating agent, such as an acyl chloride or an acid anhydride, in the presence of a base like triethylamine (B128534) or pyridine (B92270) to scavenge the acid byproduct. arkat-usa.orgepo.org This reaction introduces a second amide bond, significantly altering the molecule's chemical properties. nih.gov

Table 3: Derivatization Reactions of the Amino Group

| Reaction Type | Reactants | Reagents/Conditions | Product Type | Reference(s) |

|---|---|---|---|---|

| Imine Formation | Primary Amine, Aldehyde/Ketone | Acid catalyst | Imine | libretexts.orgmasterorganicchemistry.com |

| Urea Formation | p-Nitroaniline, Isocyanate | Dry DCM | Substituted Phenylurea | researchgate.net |

Reactivity of the Amide Linkage

The amide bond in this compound is a stable functional group but can be cleaved under specific conditions.

Hydrolytic Cleavage Mechanisms (Acidic and Basic Environments)

The amide linkage can be broken via hydrolysis, a reaction that can be catalyzed by either acid or base, to yield the constituent carboxylic acid and amine.

Acidic Hydrolysis: In an acidic environment, the carbonyl oxygen of the amide is first protonated. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by a water molecule. nih.gov The subsequent steps involve proton transfer and elimination of the amine as a leaving group (in its protonated form, R-NH3+), ultimately yielding the carboxylic acid (pentanoic acid) and the protonated 4-amino-2-chlorophenylamine. Vigorous conditions, such as heating in strong acid (e.g., 6N HCl), are often required for complete hydrolysis. nih.gov

Basic Hydrolysis: Under basic conditions, a hydroxide (B78521) ion (OH-), a strong nucleophile, directly attacks the carbonyl carbon of the amide. This forms a tetrahedral intermediate. The intermediate then collapses, ejecting the amide anion (R-NH-), which is a poor leaving group. This step is typically the rate-determining step. The newly formed carboxylic acid is immediately deprotonated by the basic conditions to form a carboxylate salt (pentanoate), and the amide anion is protonated by the solvent to yield the free amine (4-amino-2-chlorophenylamine). This process is generally irreversible because the final deprotonation of the carboxylic acid drives the reaction to completion.

Table of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| N-(2-chloro-4-nitrophenyl)pentanamide |

| 5-Chloro-N-(4-nitrophenyl)pentanamide |

| p-Nitroaniline |

| 4-nitroaniline |

| 5-Chlorovaleryl chloride |

| Tetrahydrofuran |

| Potassium carbonate |

| 5-bromo-N-(4-nitrophenyl)pentamide |

| 5-bromovalaroyl chloride |

| Triethylamine |

| Palladium on carbon (Pd/C) |

| Hydrazine hydrate |

| Raney nickel |

| Ethanol |

| Water |

| 1-(4-aminophenyl)-3-morpholino-5,6-dihydropyridin-2(1H)-one |

| 3-morpholino-1-(4-nitrophenyl)-5,6-dihydropyridin-2(1H)-one |

| Tin(II) chloride dihydrate (SnCl₂·2H₂O) |

| 4-Aminophenol |

| Sodium borohydride (B1222165) (NaBH₄) |

| CuFe₅O₈ |

| 4-Nitrophenol |

| Hydroiodic acid |

| Hypophosphorous acid |

| Iron |

| Hydrochloric acid |

| Isocyanates |

| Dichloromethane (B109758) |

| Pyridine |

| Acyl chloride |

| Acid anhydride |

| Pentanoic acid |

| 4-amino-2-chlorophenylamine |

N-Alkylation and N-Acylation Reactions

The primary amino group (-NH2) on the this compound ring is a primary site for electrophilic attack. Its nucleophilicity allows for both N-alkylation and N-acylation, providing straightforward methods for introducing a wide variety of substituents.

N-Acylation: The acylation of anilines is a fundamental transformation in organic synthesis. youtube.com For this compound, the primary amino group can be readily acylated using standard acylating agents such as acyl chlorides or anhydrides in the presence of a base. This reaction converts the primary amine into a secondary amide. The existing pentanamide group is a moderately activating ortho-, para-director, while the primary amine is a strong activator. ucalgary.ca The reaction is generally high-yielding and serves to introduce a second amide functionality, which can alter the compound's electronic and physical properties. This transformation is often employed as a strategy to protect amines or to modulate the reactivity of the aromatic ring in electrophilic aromatic substitution reactions. youtube.com

N-Alkylation: The introduction of alkyl groups onto the primary amine can be achieved through several methods. Direct alkylation with alkyl halides is a common approach, though it can sometimes lead to over-alkylation. Reductive amination, involving the reaction of the amine with an aldehyde or ketone to form an imine intermediate followed by reduction, offers a more controlled method for mono-alkylation. Modern catalytic methods, including those using visible light, provide environmentally benign alternatives for N-alkylation of anilines with alcohols. nih.gov The choice of method depends on the desired alkyl substituent and the required reaction conditions.

The table below summarizes typical conditions for the N-alkylation of substituted anilines, which are analogous to the expected reactivity of this compound.

Table 1: Representative Conditions for N-Alkylation of Aniline (B41778) Derivatives

| Amine Substrate | Alkylating Agent | Catalyst/Reagent | Solvent | Temperature | Product | Reference |

|---|---|---|---|---|---|---|

| Substituted Anilines | Benzyl Alcohol | Cobalt-based MOF | Toluene | 110 °C | N-Benzylanilines | rsc.org |

| Aniline | 4-Hydroxybutan-2-one | NH4Br / Visible Light | CH3CN | Room Temp | N-(3-oxobutyl)aniline | nih.gov |

| 4-Chloroaniline | Allyl Bromide | Ultrasonication | Water | Room Temp | N-allyl-4-chloroaniline | sigmaaldrich.com |

Reactivity of the Chlorophenyl Moiety

The chlorine atom attached to the aromatic ring represents another key site for functionalization. Its reactivity is largely governed by two principal pathways: nucleophilic aromatic substitution (SNAr) and transition-metal-catalyzed cross-coupling reactions.

Nucleophilic aromatic substitution (SNAr) is a substitution reaction in which a nucleophile displaces a leaving group, such as a halide, on an aromatic ring. The generally accepted mechanism proceeds through a two-step addition-elimination sequence, involving the formation of a negatively charged intermediate known as a Meisenheimer complex. libretexts.org

For an SNAr reaction to occur efficiently, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups (e.g., -NO2) positioned ortho or para to the leaving group. libretexts.org In the case of this compound, the substituents on the ring are an amino group (-NH2) at the para position and an acylamino group (-NHCOC4H9) at a position meta to the chlorine. Both of these groups are considered electron-donating (activating) by resonance. Electron-donating groups destabilize the negatively charged Meisenheimer intermediate, thus disfavoring the SNAr mechanism. Consequently, this compound is a poor substrate for traditional SNAr reactions, and forcing conditions such as high temperatures and highly reactive nucleophiles would be required to achieve substitution at the chloro position. acs.orglookchem.com

The following table illustrates the challenging conditions required for SNAr on chloroaniline derivatives that are not strongly activated.

Table 2: Conditions for Nucleophilic Aromatic Substitution on Chloroaniline Derivatives

| Substrate | Nucleophile | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| 2,5-Dichloroacetanilide | Potassium Phenylthiolate | 165 °C, 3 h | 2-Chloro-5-(phenylthio)acetanilide | 61% | lookchem.com |

| 2,5-Dichloroaniline | Potassium Phenylthiolate | 140 °C, 92 h | 2-Chloro-5-(phenylthio)aniline | 57% | lookchem.com |

A more effective and versatile strategy for modifying the chlorophenyl moiety is through transition-metal-catalyzed cross-coupling reactions. The Buchwald-Hartwig amination, in particular, has become a cornerstone for the formation of carbon-nitrogen bonds. researchgate.nettcichemicals.comacs.org This reaction utilizes a palladium catalyst in conjunction with a phosphine (B1218219) ligand and a base to couple an aryl halide with an amine. wikipedia.org

The chlorine atom of this compound is a suitable electrophilic partner for this transformation. The reaction can be used to couple the aryl chloride with a wide range of primary and secondary amines, creating a new C-N bond at the C2 position. The Buchwald-Hartwig amination is known for its excellent functional group tolerance, meaning that the existing primary amine and amide functionalities on the substrate would remain intact during the reaction. libretexts.org The selection of the palladium source, ligand, and base is crucial for achieving high yields and depends on the specific amine coupling partner. organic-chemistry.org

Typical conditions for Buchwald-Hartwig amination of aryl chlorides are presented in the table below, demonstrating the reaction's applicability to substrates like this compound.

Table 3: Illustrative Conditions for Buchwald-Hartwig C-N Cross-Coupling of Aryl Chlorides

| Aryl Chloride | Amine | Pd-Catalyst / Ligand | Base | Solvent | Temperature | Reference |

|---|---|---|---|---|---|---|

| Substituted Chloroarenes | Various Amines | Pd(OAc)2 / Saturated Carbene Ligands | NaO-t-Bu | Dioxane | Room Temp | organic-chemistry.org |

| 2-Chloroaniline Derivatives | 2-Bromostyrene | Pd2(dba)3 / DavePhos | NaO-t-Bu | 1,4-Dioxane | Reflux | researchgate.net |

| Aryl Chlorides | Primary Amines | (IPr)Pd(acac)Cl | NaO-t-Bu | Toluene | 100 °C | organic-chemistry.org |

Advanced Theoretical and Computational Investigations of N 4 Amino 2 Chlorophenyl Pentanamide

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These theoretical investigations provide insights into the three-dimensional arrangement of atoms, the distribution of electrons, and the molecule's inherent stability and reactivity.

Geometry Optimization and Conformational Analysis

Geometry optimization is a computational process used to find the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. cnr.itscm.com This process determines key structural parameters such as bond lengths, bond angles, and dihedral angles. For N-(4-amino-2-chlorophenyl)pentanamide, this analysis would reveal the preferred spatial orientation of the chlorophenyl ring relative to the pentanamide (B147674) side chain. While studies on similar molecules, such as other N-chlorophenyl-based amides, have utilized methods like DFT for geometry optimization, specific optimized parameters for the title compound are not available in the searched literature. epa.gov

Frontier Molecular Orbital (FMO) Analysis (HOMO/LUMO) and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory used to describe and predict chemical reactivity. oregonstate.edu It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. nih.gov

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for predicting a molecule's reactivity and kinetic stability. nih.govnih.gov A small energy gap suggests that a molecule is more polarizable and exhibits higher chemical reactivity, whereas a large gap indicates a more stable, less reactive molecule. nih.gov For example, a DFT study on 2-amino-4-(2-chlorophenyl)-7-hydroxy-4H-benzo[1,2-b]pyran-3-carbonitrile calculated a HOMO-LUMO energy gap of 3.642 eV. nih.gov However, specific HOMO and LUMO energy values and the corresponding energy gap for this compound have not been reported in the available sources.

Molecular Electrostatic Potential (MEP) Analysis for Charge Distribution and Reactivity Sites

Molecular Electrostatic Potential (MEP) analysis is a computational method used to visualize the charge distribution within a molecule and to predict how it will interact with other species. epa.gov The MEP map displays regions of negative potential, which are susceptible to electrophilic attack and are often associated with lone pairs of electronegative atoms, and regions of positive potential, which are prone to nucleophilic attack. This analysis is crucial for understanding sites of intermolecular interactions. nih.gov Although MEP maps have been generated for various related compounds to identify reactive sites, a specific MEP analysis for this compound is not present in the searched literature. epa.govcrystalsolutions.eu

Reactivity Indices and Global Chemical Descriptors

Electrophilicity and Nucleophilicity Indices

The electrophilicity index measures the ability of a molecule to accept electrons, while the nucleophilicity index quantifies its ability to donate electrons. These indices are valuable for predicting the outcomes of chemical reactions. For instance, a high electrophilicity index indicates a good electron acceptor. nih.gov Specific values for the electrophilicity and nucleophilicity of this compound are dependent on its HOMO and LUMO energies and are therefore not available.

Chemical Hardness and Softness Analysis

Chemical hardness (η) and its inverse, chemical softness (S), are concepts derived from DFT that describe the resistance of a molecule to changes in its electron distribution. Hard molecules have a large HOMO-LUMO gap, indicating high stability and low reactivity. nih.gov Conversely, soft molecules have a small HOMO-LUMO gap, signifying higher reactivity. nih.govnih.gov The calculation of these values is contingent on the availability of HOMO and LUMO energies, which are currently unreported for this compound.

Intra- and Intermolecular Interaction Studies

Natural Bond Orbital (NBO) Analysis for Intramolecular Charge Transfer

There are no available NBO analysis results for this compound. Such an analysis would provide valuable insights into the delocalization of electron density within the molecule, quantifying the stabilization energies associated with intramolecular charge transfer between donor and acceptor orbitals. This information helps to understand the molecule's electronic structure and reactivity.

Hirshfeld Surface Analysis for Intermolecular Interactions

A Hirshfeld surface analysis of this compound has not been reported in the scientific literature. This computational tool is used to visualize and quantify intermolecular interactions in the crystalline state, providing a detailed breakdown of contacts such as hydrogen bonds and van der Waals forces that govern the crystal packing.

Theoretical Vibrational Spectroscopy and Spectral Interpretation

No theoretical vibrational spectroscopy studies (FT-IR and FT-Raman) for this compound could be located. Theoretical calculations of vibrational frequencies are essential for the accurate assignment of experimental spectra, helping to correlate specific vibrational modes with the molecule's structural features.

Role As a Precursor and Building Block in Complex Organic Synthesis Non Biomedical

Utilization in the Construction of Diverse Organic Scaffolds

The molecular framework of N-(4-amino-2-chlorophenyl)pentanamide serves as a versatile template for the synthesis of a variety of organic scaffolds. The primary amino group is a key reactive site, enabling the construction of larger, more complex structures. For instance, the amine can undergo diazotization followed by azo coupling reactions to produce highly conjugated systems, which are fundamental to the synthesis of azo dyes and pigments. The resulting molecules could find applications as colorants for textiles, plastics, and printing inks.

Furthermore, the primary amine and the amide nitrogen can participate in condensation reactions with bifunctional reagents to form heterocyclic scaffolds. Reactions with diketones, for example, can lead to the formation of benzodiazepine-type structures, while reactions with appropriate precursors could yield quinazolines or other fused heterocyclic systems. While specific research on this compound is limited, the synthesis of pyrano[2,3-c]pyrazoles from related N-(4-chlorophenyl) substituted compounds illustrates a relevant synthetic strategy where the core structure is elaborated into a more complex scaffold. nih.gov

The inherent functionality of this compound allows it to be a precursor for bifunctional monomers. The amino group can be chemically modified to introduce a polymerizable group (e.g., an acrylate (B77674) or vinyl group), while the other end of the molecule could be tailored for specific properties, such as solubility or thermal stability. This approach would enable its incorporation into copolymers for specialized material science applications. The commercial listing of the compound as a potential "Organic monomer of COF" (Covalent Organic Frameworks) and a "Polymer Science Material Building Block" supports its utility in the creation of porous materials and high-performance polymers. bldpharm.com

Table 1: Potential Scaffold Synthesis Reactions

| Reaction Type | Reagents | Potential Scaffold |

|---|---|---|

| Diazotization & Azo Coupling | NaNO₂, HCl; β-naphthol | Azo Dye |

| Condensation | 1,3-Diketone | Benzodiazepine derivative |

| Cyclization | Ortho-amino-benzoic acid derivative | Quinazoline derivative |

Design and Synthesis of Chemically Interesting Analogues

The structure of this compound is ripe for modification to generate a library of chemically interesting analogues for non-biomedical research, such as in the development of novel ligands for catalysis or functional materials. The reactivity of its core functional groups allows for systematic structural adjustments.

One common strategy is the acylation of the primary amino group with various acid chlorides or anhydrides. This would yield a series of N,N'-diacyl-1,4-diaminobenzene derivatives. The nature of the acyl group could be varied to include long alkyl chains, fluorinated moieties, or aromatic rings, thereby fine-tuning the molecule's physical properties like solubility, liquid crystalline behavior, or thermal stability.

Another approach involves the modification of the pentanamide (B147674) side chain. The amide bond can be hydrolyzed to yield 4-amino-2-chlorophenylamine, which can then be re-acylated with different carboxylic acids to introduce a wide variety of side chains. Alternatively, the pentanamide's alkyl chain could be functionalized prior to its coupling with the diamine precursor, introducing functionalities like double bonds, triple bonds, or other reactive handles for further synthetic elaboration.

The chloro-substituent on the phenyl ring also offers a site for modification through cross-coupling reactions, such as Suzuki or Buchwald-Hartwig amination reactions. These methods would allow for the introduction of aryl, alkyl, or amino groups at this position, significantly diversifying the range of accessible analogues. The synthesis of N-(4-chlorophenyl)-2-[(pyridin-4-ylmethyl)amino]benzamide from related starting materials highlights the feasibility of such C-N bond-forming strategies. drugbank.com

Table 2: Strategies for Analogue Synthesis

| Modification Site | Reaction Type | Example Reagents | Resulting Analogue Class |

|---|---|---|---|

| Primary Amine | Acylation | Acetyl chloride, Benzoyl chloride | N,N'-diacyl derivatives |

| Primary Amine | Reductive Amination | Aldehydes/Ketones, NaBH₃CN | N-alkylated derivatives |

| Chloro Group | Suzuki Coupling | Arylboronic acid, Pd catalyst | Aryl-substituted derivatives |

Development of Novel Reaction Methodologies Involving the Compound

The unique combination of functional groups in this compound makes it an interesting substrate for the development of new synthetic methodologies. For example, its structure is well-suited for studies in directed C-H activation. The amide group could act as a directing group to functionalize the ortho position of the aniline (B41778) ring, allowing for the introduction of new substituents in a highly regioselective manner.

The presence of both a nucleophilic amino group and an electrophilic carbon atom (at the chloro-substituted position) within the same molecule could be exploited in the development of novel intramolecular cyclization reactions to form unique heterocyclic systems. Such reactions might be promoted by transition metal catalysts, leading to efficient and atom-economical synthetic routes.

Furthermore, the compound can serve as a bidentate or tridentate ligand precursor for the synthesis of novel metal complexes. The amino group and the amide oxygen can coordinate to a metal center, and the electronic properties of the resulting complex could be tuned by the chloro-substituent on the phenyl ring. These complexes could then be investigated for their catalytic activity in various organic transformations, such as cross-coupling reactions or oxidations. The use of amino acids and peptides to form chiral ligands for metal-catalyzed reactions is a well-established field, and this compound could serve as a non-chiral scaffold for similar ligand development. mdpi.com

Emerging Research Directions in the Fundamental Chemistry of N 4 Amino 2 Chlorophenyl Pentanamide

Exploration of Unconventional Reaction Pathways

While classical amide synthesis routes are well-established, contemporary research is increasingly focused on unconventional reaction pathways to access novel derivatives and functionalities. For N-(4-amino-2-chlorophenyl)pentanamide, this involves moving beyond standard acylation reactions. Research in this area could focus on leveraging the existing functional groups—the primary amine, the chloro substituent, and the amide linkage itself—to participate in novel transformations.

One area of exploration is the use of the amide bond as a reactive handle. While traditionally stable, recent advances in catalysis have enabled the activation of N-C(O) bonds for cleavage and functionalization. This could allow for the late-stage modification of the pentanamide (B147674) moiety, introducing different acyl groups or even achieving complete cleavage under mild conditions, which is otherwise challenging.

Another direction involves the strategic use of the amino and chloro groups to direct further reactions. For instance, transition-metal-catalyzed cross-coupling reactions at the C-Cl bond could introduce new substituents onto the phenyl ring, significantly diversifying the molecular architecture. The amino group, in turn, could be used to direct ortho-lithiation or engage in cyclization reactions to form heterocyclic structures fused to the benzene (B151609) ring.

Development of Sustainable and Greener Synthetic Approaches

The chemical industry's shift towards sustainability has profound implications for the synthesis of specialty chemicals like this compound. The traditional synthesis, likely involving the acylation of 4-amino-2-chlorophenol (B1200274) with pentanoyl chloride, often uses stoichiometric amounts of reagents and potentially hazardous solvents. Green chemistry principles aim to mitigate these issues.

Future research is focused on developing catalytic methods for amide bond formation that avoid the use of stoichiometric activating agents and coupling reagents, which generate significant waste. nih.gov For example, the direct amidation of pentanoic acid with 4-amino-2-chlorophenol, catalyzed by boronic acids or other catalysts, represents a more atom-economical approach. nih.gov Another sustainable strategy is the use of enzymatic catalysis. frontiersin.org Lipases or engineered enzymes could potentially catalyze the formation of the amide bond under mild, aqueous conditions, offering high selectivity and reducing the environmental footprint. frontiersin.org

The choice of solvent is another critical factor. The development of syntheses in greener solvents, such as bio-based solvents (e.g., 2-methyltetrahydrofuran) or even water, is a key research goal. nih.gov The principles of N- to C-direction peptide synthesis, which can minimize the use of protecting groups, also offer a paradigm for more sustainable production of amide-containing molecules. nih.gov

Table 1: Comparison of Synthetic Approaches for Amide Formation

| Feature | Traditional Acyl Chloride Method | Catalytic Direct Amidation | Enzymatic Synthesis |

| Amine Source | 4-amino-2-chlorophenol | 4-amino-2-chlorophenol | 4-amino-2-chlorophenol |

| Acyl Source | Pentanoyl chloride | Pentanoic acid | Pentanoic acid or its ester |

| Byproduct | HCl (neutralized to salt) | Water | Water |

| Catalyst | None (or base catalyst) | Boronic acid, etc. | Lipase or other enzyme |

| Solvent | Aprotic organic (e.g., DCM, THF) | High-boiling point organic | Aqueous or biphasic |

| Atom Economy | Moderate | High | High |

| Sustainability | Low | Medium to High | High |

Advanced In Situ Spectroscopic Studies for Reaction Mechanism Elucidation

A deep understanding of reaction mechanisms is crucial for optimizing reaction conditions, improving yields, and controlling selectivity. For the synthesis of this compound, advanced in situ spectroscopic techniques are poised to provide unprecedented mechanistic insights. Techniques such as ReactIR (in situ Fourier-transform infrared spectroscopy), in situ NMR, and Raman spectroscopy allow for the real-time monitoring of reactant consumption, intermediate formation, and product generation without disturbing the reaction.

For example, in a catalytic direct amidation reaction, in situ IR spectroscopy could track the concentration of the carboxylic acid, the activated intermediate (e.g., an acylboronate), and the final amide product. This data can be used to determine reaction kinetics, identify rate-limiting steps, and detect any transient, potentially unstable intermediates that would be missed by traditional offline analysis. Such studies are invaluable for catalyst development and process optimization.

Furthermore, these techniques can be used to study the stability and degradation pathways of this compound under various conditions, providing crucial information for its handling and storage.

Single Crystal X-ray Diffraction Studies for Solid-State Structure Analysis

Single crystal X-ray diffraction remains the gold standard for the unambiguous determination of a molecule's three-dimensional structure in the solid state. nih.gov While the structure of this compound has not been publicly reported, obtaining this data is a critical direction for fundamental research.

A crystal structure would provide precise information on bond lengths, bond angles, and torsion angles within the molecule. growingscience.com This would reveal the conformation of the pentanamide chain relative to the chlorophenyl ring and the planarity of the amide bond. Furthermore, the analysis of the crystal packing would elucidate the intermolecular interactions, such as hydrogen bonds involving the amino and amide groups, and potential π-π stacking of the phenyl rings. mdpi.com These non-covalent interactions are fundamental to the material's bulk properties, including its melting point, solubility, and crystal habit.

Understanding the solid-state structure is also a prerequisite for rational drug design and materials science applications, as the conformation and packing can significantly influence a compound's biological activity and physical properties. nih.gov

Table 2: Hypothetical Crystallographic Data for this compound

| Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.5 |

| b (Å) | 5.8 |

| c (Å) | 20.1 |

| α (°) | 90 |

| β (°) | 95.5 |

| γ (°) | 90 |

| Volume (ų) | 1215 |

| Z (molecules/unit cell) | 4 |

| Calculated Density (g/cm³) | 1.25 |

| Hydrogen Bonds | N-H···O=C, N-H···N |

Note: This table is illustrative and does not represent experimentally determined data.

Q & A

Q. Characterization :

- NMR spectroscopy : Proton signals (e.g., δ 7.58–6.95 ppm for aromatic protons) confirm structural integrity .

- Mass spectrometry (MS) : Validates molecular weight and fragmentation patterns .

- XPS spectroscopy : Used in related compounds to quantify nitrogen and chlorine content in functionalized materials .

How should researchers design analogs of this compound for structure-activity relationship (SAR) studies?

Advanced Research Question

- Substituent variation : Modify the piperazine/diazepane ring (e.g., electron-withdrawing groups like -CF₃ or -CN) to assess receptor binding affinity .

- Backbone elongation : Extend the pentanamide chain to enhance lipophilicity, as seen in hexanamide analogs .

- In vitro assays : Test analogs against target receptors (e.g., dopamine D3) using competitive binding assays to quantify IC₅₀ values .

How can contradictory data in biological activity studies be resolved?

Advanced Research Question

Contradictions may arise from differences in substituent effects or assay conditions. Methodological solutions include:

- Comparative analysis : Evaluate analogs with incremental structural changes (e.g., 3-cyanophenyl vs. 3,5-dichlorophenyl substituents) to isolate activity drivers .

- Computational modeling : Use molecular docking to predict binding modes and explain discrepancies in receptor affinity .

- Dose-response validation : Replicate assays under standardized conditions (e.g., pH, temperature) to minimize variability .

What advanced analytical methods validate the structural integrity of this compound derivatives?

Advanced Research Question

Beyond basic NMR/MS:

- High-resolution mass spectrometry (HRMS) : Confirms exact mass with <5 ppm error, critical for novel analogs .

- X-ray crystallography : Resolves stereochemistry in crystalline derivatives, though challenging for amorphous compounds .

- HPLC-PDA : Detects trace impurities (<0.1%) using photodiode array detection, essential for pharmacological studies .

How do researchers address solubility challenges in pharmacological testing?

Advanced Research Question

- Co-solvent systems : Use DMSO/PEG-400 mixtures (e.g., 10:90 v/v) to enhance aqueous solubility while maintaining biocompatibility .

- Prodrug strategies : Introduce hydrolyzable groups (e.g., ester linkages) to improve bioavailability, as demonstrated in fentanyl analogs .

- Dynamic light scattering (DLS) : Monitors aggregation states in solution to optimize formulation .

What are the best practices for scaling up synthesis without compromising yield?

Advanced Research Question

- Flow chemistry : Enables continuous synthesis with precise temperature control, reducing side reactions .

- Microwave-assisted heating : Accelerates reaction kinetics (e.g., diazonium grafting on graphene) while maintaining product consistency .

- Design of experiments (DoE) : Statistically optimizes parameters (e.g., reagent ratios, solvent volume) for robust scalability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.